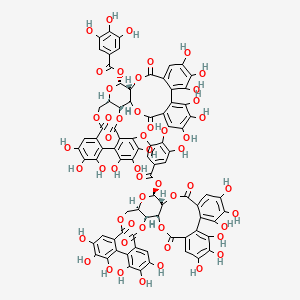

Sanguiin H-6

Description

Properties

Molecular Formula |

C82H54O52 |

|---|---|

Molecular Weight |

1871.3 g/mol |

IUPAC Name |

[(1R,2S,19R,20R,22R)-36-[5-[[(1R,2S,19R,20S,22R)-7,8,9,12,13,14,28,29,30,33,34,35-dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-20-yl]oxycarbonyl]-2,3-dihydroxyphenoxy]-7,8,9,12,13,14,28,29,30,33,34,35-dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32(37),33,35-dodecaen-20-yl] 3,4,5-trihydroxybenzoate |

InChI |

InChI=1S/C82H54O52/c83-23-1-14(2-24(84)45(23)93)71(112)133-81-70-68(130-77(118)20-9-30(90)50(98)57(105)39(20)41-22(79(120)132-70)11-32(92)52(100)59(41)107)65-35(126-81)13-123-74(115)17-6-27(87)53(101)60(108)42(17)43-44(80(121)128-65)66(63(111)62(110)61(43)109)124-33-4-15(3-25(85)46(33)94)72(113)134-82-69-67(129-76(117)19-8-29(89)49(97)56(104)38(19)40-21(78(119)131-69)10-31(91)51(99)58(40)106)64-34(125-82)12-122-73(114)16-5-26(86)47(95)54(102)36(16)37-18(75(116)127-64)7-28(88)48(96)55(37)103/h1-11,34-35,64-65,67-70,81-111H,12-13H2/t34-,35-,64-,65-,67+,68+,69-,70-,81-,82+/m1/s1 |

InChI Key |

FFZOOOCGCNFHAQ-GWOIDVGPSA-N |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]3[C@H]([C@@H](O2)OC(=O)C4=CC(=C(C(=C4)OC5=C(C(=C(C6=C5C(=O)O[C@@H]7[C@@H](COC(=O)C8=CC(=C(C(=C86)O)O)O)O[C@@H]([C@H]9[C@H]7OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O9)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O3)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O1)O)O)O)O)O)O |

Canonical SMILES |

C1C2C(C3C(C(O2)OC(=O)C4=CC(=C(C(=C4)OC5=C(C(=C(C6=C5C(=O)OC7C(COC(=O)C8=CC(=C(C(=C86)O)O)O)OC(C9C7OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O9)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O3)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O1)O)O)O)O)O)O |

Synonyms |

sanguiin H 6 sanguiin H-6 |

Origin of Product |

United States |

Foundational & Exploratory

Sanguiin H-6 in the Rosaceae Family: A Technical Guide to Its Natural Sources and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sanguiin H-6, a dimeric ellagitannin, has garnered significant attention within the scientific community for its diverse and potent biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[1] As interest in naturally derived bioactive compounds for pharmaceutical and nutraceutical applications grows, a thorough understanding of their natural sources and analytical methodologies is paramount. This technical guide provides an in-depth overview of the natural occurrence of this compound within the Rosaceae family, quantitative data on its concentration in various plant species, detailed experimental protocols for its extraction and analysis, and a visualization of its known mechanism of action in a key signaling pathway.

Natural Sources of this compound in the Rosaceae Family

This compound is predominantly found in various genera within the Rosaceae family, with notable concentrations in Rubus, Sanguisorba, and Fragaria.[2] These findings position several common and commercially significant plants as key sources for the isolation of this promising phytochemical.

Key Plant Sources:

-

Genus Rubus : This genus, which includes raspberries and blackberries, is a rich source of this compound. It has been identified in red raspberries (Rubus idaeus), cloudberries (Rubus chamaemorus), blackberries (Rubus fruticosus), American raspberries (Rubus strigosus), Chilean wild raspberries (Rubus geoides), and black raspberries (Rubus occidentalis).[2] In many of these species, this compound is considered one of the major ellagitannins.[3]

-

Genus Sanguisorba : The great burnet (Sanguisorba officinalis) is a particularly abundant source of this compound.[2] The compound is distributed throughout the plant, with the highest concentrations found in the flowers.

-

Genus Fragaria : The common strawberry (Fragaria × ananassa) also contains this compound, although it is often present as an isomer, agrimoniin, which is the main ellagitannin in strawberries.[4][5]

Quantitative Analysis of this compound

The concentration of this compound can vary significantly depending on the plant species, the specific part of the plant, and factors such as cultivar and growing conditions.[1] The following tables summarize the available quantitative data for this compound in various Rosaceae species.

Table 1: Concentration of this compound in Rubus Species

| Species | Plant Part | Concentration (mg/100g dry weight) | Reference |

| Rubus idaeus (Raspberry) | Shoots | 139.2 - 633.1 | [6] |

| Rubus fruticosus (Blackberry) | Fruits | 135.04 - 547.48 | [1] |

Table 2: Concentration of this compound in Sanguisorba officinalis

| Plant Part | Concentration (mg/100g dry weight) | Reference |

| Flowers | 3566 | [7] |

| Leaves | 621 | [7] |

| Roots | 764 | [7] |

| Stalks | 290 | [7] |

Experimental Protocols

The accurate extraction and quantification of this compound are crucial for research and development purposes. The following protocols provide a general framework for the isolation and analysis of this compound from plant matrices.

Protocol 1: Extraction of this compound from Rubus and Sanguisorba

This protocol is a composite of methodologies reported for the extraction of ellagitannins from Rosaceae species.

1. Sample Preparation:

- Collect fresh plant material (fruits, leaves, shoots, etc.).

- Freeze-dry the material to remove water and prevent degradation of phenolic compounds.

- Grind the freeze-dried material into a fine powder using a laboratory mill.

2. Extraction:

- Weigh a precise amount of the powdered plant material (e.g., 1 gram).

- Add a solvent mixture of acetone (B3395972) and water (80:20, v/v) at a solid-to-liquid ratio of 1:10 (w/v).

- Sonciate the mixture for 30 minutes in an ultrasonic bath at room temperature.

- Centrifuge the mixture at 4000 rpm for 15 minutes.

- Collect the supernatant.

- Repeat the extraction process on the pellet two more times to ensure complete extraction.

- Combine all supernatants.

3. Solvent Removal and Purification:

- Evaporate the acetone from the combined supernatant under reduced pressure using a rotary evaporator.

- The remaining aqueous solution can be directly used for preliminary analysis or further purified. For purification, the aqueous extract can be passed through a solid-phase extraction (SPE) C18 cartridge to remove more polar compounds. Elute the ellagitannins with methanol (B129727).

- Lyophilize the purified extract to obtain a dry powder.

Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general HPLC method for the quantitative analysis of this compound.

1. Preparation of Standards and Samples:

- Prepare a stock solution of a this compound standard in methanol (e.g., 1 mg/mL).

- Create a series of calibration standards by diluting the stock solution to concentrations ranging from 62.5 to 1000 µg/mL.[6]

- Dissolve the dried plant extract in the mobile phase at a known concentration.

- Filter all samples and standards through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

- Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

- Gradient Program: A typical gradient might be: 0-5 min, 5% B; 5-30 min, linear gradient to 30% B; 30-35 min, linear gradient to 100% B; 35-40 min, hold at 100% B; followed by re-equilibration to initial conditions.

- Flow Rate: 1.0 mL/min.

- Injection Volume: 10-20 µL.

- Detection: Diode-array detector (DAD) at 280 nm.

3. Data Analysis:

- Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

- Construct a calibration curve by plotting the peak area of the standards against their concentrations.

- Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

Signaling Pathway Modulation by this compound

This compound has been shown to exert its anticancer effects by modulating key cellular signaling pathways. One such pathway is the Transforming Growth Factor-beta (TGF-β) signaling cascade, which is critically involved in the epithelial-mesenchymal transition (EMT), a process that enhances cancer cell migration and invasion. This compound has been found to suppress TGF-β1-induced EMT in lung cancer cells by inhibiting the Smad2/3 signaling pathway.[8]

Caption: this compound inhibits TGF-β1-induced EMT by blocking Smad2/3 phosphorylation.

Conclusion

This compound stands out as a promising bioactive compound with significant therapeutic potential. The Rosaceae family, particularly the genera Rubus and Sanguisorba, represents a rich and accessible natural source for this ellagitannin. The protocols and data presented in this guide offer a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. Further research into the quantification of this compound in a wider range of Rosaceae species and the elucidation of its diverse mechanisms of action will be crucial in unlocking its full potential for human health applications.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Strawberry - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Chemical composition and biological activity of Rubus idaeus shoots – a traditional herbal remedy of Eastern Europe - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Sanguisorba officinalis L. ethanolic extracts and essential oil – chemical composition, antioxidant potential, antibacterial activity, and ex vivo skin permeation study [frontiersin.org]

- 8. Sanguiin H6 suppresses TGF-β induction of the epithelial-mesenchymal transition and inhibits migration and invasion in A549 lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Sanguiin H-6: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of Sanguiin H-6, a complex ellagitannin found in various plants of the Rosaceae family. This document is intended for researchers, scientists, and drug development professionals interested in the natural product chemistry, biosynthesis, and potential applications of this bioactive compound.

Introduction to this compound

This compound is a dimeric ellagitannin, a class of hydrolyzable tannins known for their significant biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties.[1][2][3] Structurally, this compound is a complex molecule formed from the dimerization of casuarictin (B1680760), and its intricate architecture also incorporates moieties of sanguiin H-2 and pedunculagin (B3056322).[4][5] It is predominantly found in plants belonging to the Rosaceae family, such as raspberries, blackberries, and the medicinal plant Sanguisorba officinalis.[6][7] Understanding its biosynthesis is crucial for harnessing its therapeutic potential and for metabolic engineering of its production in plants or microbial systems.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that originates from the central shikimate pathway and the subsequent formation of gallic acid. The pathway can be broadly divided into the formation of the core precursor, pentagalloylglucose (B1669849) (PGG), followed by a series of oxidative couplings and potential rearrangements to form monomeric and then dimeric ellagitannins. While the complete enzymatic cascade leading to this compound has not been fully elucidated, a putative pathway can be constructed based on the established biosynthesis of its known precursors.

The initial steps involve the synthesis of gallic acid from 3-dehydroshikimic acid, a product of the shikimate pathway. Gallic acid is then esterified to a glucose molecule, which is sequentially galloylated to form the key intermediate, 1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG).[8]

From PGG, the pathway to this compound precursors involves a series of oxidative dehydrogenations, likely catalyzed by laccase-like phenol (B47542) oxidases.[1] The formation of the hexahydroxydiphenoyl (HHDP) group, a characteristic feature of ellagitannins, is a critical step.

The proposed biosynthetic route to the direct precursors of this compound is as follows:

-

Formation of Tellimagrandin II: PGG undergoes intramolecular oxidative coupling between two adjacent galloyl groups to form Tellimagrandin II.[9][10]

-

Formation of Casuarictin: Further dehydrogenation of Tellimagrandin II is believed to yield casuarictin.[9][10]

-

Formation of Pedunculagin: Pedunculagin is formed from casuarictin through the loss of a gallate group.[11]

-

Formation of Sanguiin H-2: The precise biosynthetic origin of Sanguiin H-2 is less clear, but it is known to be a component of the final this compound structure.[5]

The final and least understood step is the dimerization of casuarictin and the incorporation of sanguiin H-2 and pedunculagin moieties to form the complex structure of this compound.[4] This is likely an enzyme-mediated process, with laccases being strong candidates for catalyzing the intermolecular oxidative coupling.[1][11]

References

- 1. Laccase-mediated synthesis of bioactive natural products and their analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. sunlongbiotech.com [sunlongbiotech.com]

- 9. Laccase Activity Assay Kit (Colorimetric) (ab284539) | Abcam [abcam.com]

- 10. Ellagitannin Biosynthesis | Natural Chemistry Research Group [naturalchemistry.utu.fi]

- 11. Enzymatic dimerization in the biosynthetic pathway of microbial natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

The Multifaceted Biological Activities of Sanguiin H-6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sanguiin H-6, a dimeric ellagitannin, has emerged as a promising natural compound with a broad spectrum of pharmacological activities.[1][2] Found in various plants of the Rosaceae family, including raspberries, blackberries, and cloudberries, this complex polyphenol has garnered significant attention for its potential therapeutic applications.[3][4] This technical guide provides an in-depth overview of the biological activities of this compound, presenting key quantitative data, detailing experimental methodologies, and visualizing its mechanisms of action through signaling pathway diagrams. The information compiled herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Quantitative Data on Biological Activities

The biological efficacy of this compound has been quantified across various experimental models, demonstrating its potent effects in anticancer, anti-inflammatory, antimicrobial, and antioxidant assays.

Table 1: Anticancer Activity of this compound

| Cell Line | Cancer Type | Assay | IC50 Value | Other Quantitative Effects | Reference |

| MCF-7 | Breast Cancer | Proliferation Assay | Not specified | Increased Bax/Bcl-2 ratio | [1] |

| MDA-MB-231 | Breast Cancer | Proliferation Assay | Not specified | Increased Bax/Bcl-2 ratio; Reduced expression of VEGF, p-Akt, and p-ERK1/2 | [1] |

| MCF-7/Adr | Adriamycin-resistant Breast Cancer | Viability Assay (MTT) | Inhibitory effect observed | Only ellagitannin tested to show inhibition in this resistant cell line. | [1][5] |

| A2780 | Ovarian Carcinoma | Proliferation Assay | Not specified | Induced early apoptosis, caspase activation, and PARP cleavage. | [1] |

| HT1080 | Human Fibrosarcoma | VEGF/KDR Binding Assay | Not specified | Dose-dependently blocked KDR/Flk-1-Fc binding to VEGF165. | [1] |

| HUVEC | Human Umbilical Vein Endothelial Cells | VEGF-induced Proliferation Assay | ~7.4 µg/mL | Inhibited VEGF-induced proliferation. | [1] |

| A549 | Lung Cancer | Migration and Invasion Assays | Not specified | Inhibited TGF-β1-induced epithelial-mesenchymal transition (EMT). | [1][2] |

Table 2: Anti-inflammatory Activity of this compound

| System/Cell Line | Stimulant | Parameter Measured | Concentration/Dose | % Inhibition / Effect | Reference |

| Human Gastric Epithelial AGS Cells | TNF-α | IL-8 Release | IC50: 1.96 ± 0.23 µM | - | [6] |

| Human Gastric Epithelial AGS Cells | IL-1β | IL-8 Release | IC50: 1.03 ± 0.06 µM | - | [6] |

| Neutrophils | Cytokine-induced | Chemoattractant Migration | Not specified | 33% inhibition | [1] |

| Macrophages | Lipopolysaccharide (LPS) | Nitric Oxide (NO) Production | Concentration-dependent | Reduced nitrite (B80452) production. | [1][7] |

| Macrophages | Lipopolysaccharide (LPS) | iNOS Activity | 25 µM | Equal to 50 µM aminoguanidine. | [7] |

| Macrophages | Lipopolysaccharide (LPS) | iNOS mRNA Expression | Concentration-dependent | Suppressed expression. | [7] |

Table 3: Antimicrobial Activity of this compound

| Microorganism | Activity | MIC (Minimum Inhibitory Concentration) | Reference |

| Streptococcus A | - | 0.5 mg/mL | [1] |

| Streptococcus pneumoniae | - | 0.5 mg/mL | [1] |

| Corynebacterium diphtheriae | - | 0.03 mg/mL | [1] |

| Bacillus subtilis | - | 0.5 mg/mL | [1] |

| Clostridium sporogenes | - | 0.06 mg/mL | [1] |

| Staphylococcus aureus | - | 0.25 mg/mL | [1] |

| Staphylococcus epidermidis | - | 0.125 mg/mL | [1] |

| Moraxella catarrhalis | - | 0.5 mg/mL | [1] |

| Methicillin-resistant S. aureus (MRSA) | Biofilm Development Inhibition | 0.25 mg/mL | 85.1% - 91.1% reduction |

| Methicillin-resistant S. aureus (MRSA) | Biofilm Development Inhibition | 0.5 mg/mL | 90.7% - 92.4% reduction |

| Methicillin-resistant S. aureus (MRSA) | Mature Biofilm Growth Inhibition | 0.25 mg/mL | 31.6% - 52.8% reduction |

| Methicillin-resistant S. aureus (MRSA) | Mature Biofilm Growth Inhibition | 0.5 mg/mL | 44.2% - 71.1% reduction |

Table 4: Antioxidant and Other Activities of this compound

| Model | Parameter | Dose | Effect | Reference |

| In vivo (rats with LPS-induced ischemia-reperfusion) | Oxidative damage in renal mitochondria | 10 mg/kg body weight/day for 30 days | Attenuated oxidative damage, decreased TBA-reactive substance, and significantly increased GSH levels. | [8] |

| In vivo (rats with LPS-induced ischemia-reperfusion) | Apoptosis | 10 mg/kg body weight/day for 30 days | Inhibited apoptosis and suppressed caspase-3 activity. | [8] |

| TPA-induced tumor promotion model | Ornithine decarboxylase (ODC) activity | 2 x 15 mg (raspberry extract) | ~30% inhibition | [3] |

| TPA-induced tumor promotion model | Hydroperoxide (HPx) production | 2 x 15 mg (raspberry extract) | ~30% inhibition | [3] |

| TPA-induced tumor promotion model | DNA synthesis | 2 x 15 mg (raspberry extract) | 42% inhibition | [3] |

| In vitro | NO scavenging (from sodium nitroprusside) | Low concentration | Clear scavenging effect | [7] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of scientific findings. While many publications provide a general overview, this section aims to reconstruct the methodologies for key experiments based on the available literature.

Cell Viability and Proliferation Assays (e.g., MTT Assay)

-

Objective: To determine the cytotoxic or anti-proliferative effects of this compound on cancer cell lines.

-

Methodology:

-

Cell Culture: Cancer cell lines (e.g., MCF-7, A549) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10^3 to 1 x 10^4 cells/well) and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

-

Incubation: Cells are incubated with the compound for specific time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated.

-

Apoptosis Assays (e.g., Annexin V/PI Staining and Flow Cytometry)

-

Objective: To quantify the induction of apoptosis by this compound.

-

Methodology:

-

Cell Treatment: Cells are treated with this compound at various concentrations for a specified duration.

-

Harvesting: Adherent cells are detached using a gentle enzyme (e.g., trypsin), and both adherent and floating cells are collected by centrifugation.

-

Staining: The cell pellet is resuspended in Annexin V binding buffer. Annexin V-FITC (or another fluorochrome) and Propidium Iodide (PI) are added to the cell suspension.

-

Incubation: The cells are incubated in the dark at room temperature for approximately 15 minutes.

-

Flow Cytometry: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

-

Western Blot Analysis for Signaling Proteins

-

Objective: To investigate the effect of this compound on the expression and phosphorylation of key proteins in signaling pathways.

-

Methodology:

-

Protein Extraction: After treatment with this compound, cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA or Bradford assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is blocked with a solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., Bax, Bcl-2, p-Akt, total Akt) overnight at 4°C.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

-

Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

-

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against various bacterial strains.

-

Methodology:

-

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton broth) to a specific cell density (e.g., 5 x 10^5 CFU/mL).

-

Serial Dilutions: this compound is serially diluted in the broth in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Controls: Positive (bacteria without compound) and negative (broth only) controls are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that visibly inhibits bacterial growth.

-

Signaling Pathways and Mechanisms of Action

This compound exerts its diverse biological effects by modulating several key cellular signaling pathways. The following diagrams illustrate these intricate molecular interactions.

Caption: Anticancer mechanisms of this compound.

Caption: Anti-inflammatory mechanisms of this compound.

Conclusion

This compound exhibits a remarkable array of biological activities, positioning it as a compelling candidate for further investigation in drug development. Its multifaceted mechanisms of action, targeting key pathways in cancer, inflammation, and microbial infection, underscore its therapeutic potential. This technical guide provides a consolidated resource of the current knowledge on this compound, offering quantitative data, methodological insights, and visual representations of its molecular interactions. Continued research, particularly focusing on in vivo efficacy, bioavailability, and safety profiles, is essential to fully unlock the therapeutic promise of this potent natural compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Sanguiins—Promising Molecules with Broad Biological Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sanguiin H6 - Antitumorigenic and antipromoting activities of ellagic acid, ellagitannins and oligomeric anthocyan [tiiips.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Effects of this compound, a component of Sanguisorbae Radix, on lipopolysaccharide-stimulated nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Potential of this compound against oxidative damage in renal mitochondria and apoptosis mediated by peroxynitrite in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Sanguiin H-6: A Technical Guide to its Mechanism of Action in Cancer Cells

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sanguiin H-6, a dimeric ellagitannin found in various berries of the Rosaceae family, has emerged as a promising natural compound with significant anticancer properties.[1][2] Extensive in vitro studies have demonstrated its ability to impede cancer progression through a multi-targeted approach. This technical guide synthesizes the current understanding of this compound's mechanism of action, focusing on its role in inducing apoptosis, inhibiting cell migration and invasion, and modulating critical oncogenic signaling pathways. We provide a comprehensive overview of its effects on various cancer cell lines, detailed experimental protocols for reproducing key findings, and visual representations of the molecular pathways involved.

Core Mechanisms of Action

This compound exerts its anticancer effects by targeting several hallmarks of cancer, including sustained proliferative signaling, evasion of apoptosis, and activation of invasion and metastasis.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in a range of cancer cell lines.[3] Its pro-apoptotic activity is mediated through the activation of both intrinsic and extrinsic caspase cascades.

-

Breast Cancer (MCF-7 and MDA-MB-231 cells): In both estrogen receptor-positive (MCF-7) and triple-negative (MDA-MB-231) breast cancer cells, this compound significantly increases apoptosis.[3] The mechanism involves the cleavage and activation of initiator caspase-8 and executioner caspase-3, culminating in the cleavage of poly(ADP-ribose) polymerase (PARP).[3] Furthermore, this compound modulates the balance of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, which promotes mitochondrial outer membrane permeabilization.[2][3] Notably, the cleavage of caspase-9, a key component of the intrinsic pathway, was observed only in MCF-7 cells.[3] This suggests that this compound can trigger apoptosis independently of the estrogen receptor status.[3]

-

Ovarian Carcinoma (A2780 cells): In A2780 human ovarian carcinoma cells, this compound induces morphological changes consistent with apoptotic cell death.[1][2] This is accompanied by caspase activation, PARP cleavage, and an increase in truncated BID (tBID), linking the extrinsic and intrinsic apoptotic pathways.[1][2]

-

General Apoptotic Pathway: The compound also appears to inhibit apoptosis in certain non-cancerous contexts by suppressing caspase-3 activity, highlighting its potential for targeted effects.[4]

Inhibition of Metastasis and Angiogenesis

This compound demonstrates significant anti-metastatic and anti-angiogenic properties by interfering with key processes required for tumor spread and the formation of new blood vessels.

-

Epithelial-Mesenchymal Transition (EMT): In A549 lung cancer cells, this compound effectively suppresses the EMT induced by Transforming Growth Factor-beta 1 (TGF-β1).[5] It achieves this by preventing the activation of the Smad2/3 signaling pathway.[1][2][5] This inhibitory action restores the expression of the epithelial marker E-cadherin while repressing the expression of the mesenchymal marker N-cadherin and the transcription factor Snail.[1][2][5] Consequently, this compound inhibits the migration and invasion of TGF-β1-stimulated A549 cells.[5]

-

Angiogenesis: The compound directly targets endothelial cells. In Human Umbilical Vein Endothelial Cells (HUVECs), this compound inhibits cell migration and significantly blocks tube formation, a critical step in angiogenesis.[6] This effect is attributed to its ability to inhibit the binding of Vascular Endothelial Growth Factor (VEGF) to its receptor.[2][7] Furthermore, in MDA-MB-231 breast cancer cells, this compound decreases the expression of VEGF itself.[2][6]

Modulation of Key Signaling Pathways

The anticancer effects of this compound are underpinned by its ability to modulate several critical intracellular signaling pathways that are often dysregulated in cancer.

-

PI3K/Akt Pathway: This pathway is central to cell survival and proliferation. This compound has been shown to decrease the levels of phosphorylated (active) Akt in MDA-MB-231 breast cancer cells, thereby inhibiting this pro-survival signal.[2][6]

-

MAPK/ERK Pathway: The MAPK/ERK pathway is crucial for transmitting proliferative signals. This compound reduces the expression of phosphorylated ERK1/2 in MDA-MB-231 cells, contributing to its anti-proliferative and anti-metastatic effects.[2][6] In contrast, it activates the p38 MAPK pathway in A2780 ovarian cancer cells, which is known to be involved in stress-induced apoptosis.[1][2]

-

TGF-β/Smad Pathway: As mentioned previously, this compound directly interferes with this pathway by inhibiting the activation of Smad2/3, which is a key mechanism for its suppression of EMT in lung cancer.[5]

Quantitative Data Summary

The biological activity of this compound has been quantified in several studies, providing valuable data for dose-response characterization.

Table 1: Cytotoxic and Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | Parameter | Value | Effect | Reference |

| MDA-MB-231 | Breast Carcinoma | Concentration | 200 µM | Decreased cell viability | [6] |

| MCF-7 | Breast Carcinoma | - | Concentration-dependent | Reduced cell viability | [3] |

| MDA-MB-231 | Breast Carcinoma | - | Concentration-dependent | Reduced cell viability | [3] |

| MCF-7/Adr | Adriamycin-resistant Breast Carcinoma | - | - | Inhibitory effect | [8] |

| A2780 | Ovarian Carcinoma | - | - | Antiproliferative effect | [1][2] |

| PRMI-7951 | Melanoma | ED₅₀ | 0.5 µg/mL | Cytotoxicity | [2] |

| AGS | Gastric Adenocarcinoma | IC₅₀ | 1.9 ± 0.23 µM | Inhibition of IL-1β induced NF-κB | [9] |

| AGS | Gastric Adenocarcinoma | IC₅₀ | 1.03 ± 0.06 µM | Inhibition of TNFα induced NF-κB | [9] |

Table 2: Effects of this compound on Metastasis and Angiogenesis

| Cell Line/System | Process | Concentration | Effect | Reference |

| HUVEC | Angiogenesis (Tube Formation) | 6.25 µM | Significant blockade of tube formation | [6] |

| HUVEC | Angiogenesis (Cell Proliferation) | IC₅₀ ≈ 7.4 µg/mL | Obstruction of VEGF-induced proliferation | [2] |

| HUVEC | Cell Migration | - | Inhibited density of migrated cells | [6] |

| A549 | Cell Migration & Invasion | - | Inhibition of TGF-β1-stimulated migration and invasion | [5] |

Detailed Experimental Methodologies

The following protocols outline the key experiments used to elucidate the mechanism of action of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Treatment: Treat cells with various concentrations of this compound (e.g., 0-200 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting cell viability against the log of the drug concentration.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.

-

Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS.

-

Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic/necrotic.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a sample.

-

Protein Extraction: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Caspase-3, PARP, p-Akt, p-ERK, E-cadherin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

References

- 1. Sanguiins—Promising Molecules with Broad Biological Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Cytotoxic effect of this compound on MCF-7 and MDA-MB-231 human breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Potential of this compound against oxidative damage in renal mitochondria and apoptosis mediated by peroxynitrite in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sanguiin H6 suppresses TGF-β induction of the epithelial-mesenchymal transition and inhibits migration and invasion in A549 lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Assessment of the anti-metastatic properties of this compound in HUVECs and MDA-MB-231 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ellagitannins in Cancer Chemoprevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Sanguiin H-6: A Technical Guide on its Potential Antiviral Properties Against Influenza Virus

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sanguiin H-6 is a complex ellagitannin, a type of hydrolyzable tannin, predominantly found in plants of the Rosaceae family, such as berries of the Rubus genus.[1] Ellagitannins are known for a wide range of biological activities, and this compound, in particular, has been the subject of in-depth studies for its antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2][3] While research has highlighted its potential as a therapeutic agent against various pathogens, its specific efficacy and mechanism of action against the influenza virus remain an area of emerging investigation. This technical guide synthesizes the available, albeit limited, direct evidence and relevant indirect findings from studies on related compounds to provide a comprehensive overview for researchers and drug development professionals.

Quantitative Data on the Antiviral Activity of Related Compounds

Direct studies quantifying the anti-influenza activity of purified this compound are not yet prevalent in the published literature. However, research on extracts from plants known to contain this compound and other ellagitannins provides valuable insights into their potential efficacy.

Table 1: In Vitro Anti-Influenza Activity of a Rubus coreanus Seed Fraction (RCSF1)

| Virus Strain | Assay Type | Efficacy Metric | Value | Reference |

| Influenza A/PR/8/34 (H1N1) | Plaque Assay | IC50 | Not specified, but significant inhibition at 50 µg/mL | [4] |

| Influenza B/Lee/40 | Plaque Assay | IC50 | Not specified, but significant inhibition at 50 µg/mL | [4] |

Note: RCSF1 is a fraction rich in polyphenols, including gallic acid, derived from black raspberry seeds. The presence and concentration of this compound in this fraction were not explicitly detailed in the cited study.

Experimental Protocols

The following are detailed methodologies for key experiments typically employed to evaluate the antiviral properties of compounds like this compound against the influenza virus.

Cytotoxicity Assay (MTT Assay)

This assay is crucial to determine the concentration range at which a compound is not toxic to the host cells, ensuring that any observed antiviral effect is not due to cell death.

-

Cell Culture: Madin-Darby canine kidney (MDCK) cells are seeded in 96-well plates and incubated until a confluent monolayer is formed.

-

Compound Preparation: The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in cell culture medium to various concentrations.

-

Treatment: The culture medium is removed from the cells and replaced with the medium containing the different concentrations of the compound. Control wells receive medium with the solvent alone.

-

Incubation: The plates are incubated for a period that mimics the duration of the antiviral assay (e.g., 48-72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Quantification: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curve.

Plaque Reduction Assay

This assay quantifies the ability of a compound to inhibit the production of infectious virus particles.

-

Cell Culture: Confluent monolayers of MDCK cells are prepared in 6-well or 12-well plates.

-

Virus Infection: The cell monolayers are washed and then infected with a known amount of influenza virus (e.g., 100 plaque-forming units per well) for 1 hour to allow for viral adsorption.

-

Compound Treatment: After adsorption, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agar (B569324) or methylcellulose) containing various non-toxic concentrations of the test compound.

-

Incubation: The plates are incubated for 2-3 days to allow for the formation of plaques, which are localized areas of cell death caused by viral replication.

-

Plaque Visualization: The cells are fixed (e.g., with formaldehyde) and stained (e.g., with crystal violet) to visualize the plaques.

-

Data Analysis: The number of plaques in the treated wells is counted and compared to the number in the untreated control wells. The 50% inhibitory concentration (IC50), the concentration of the compound that reduces the number of plaques by 50%, is then calculated.

Hemagglutination (HA) Inhibition Assay

This assay determines if a compound can block the influenza virus's hemagglutinin protein from binding to sialic acid receptors on red blood cells, which is the first step in viral entry.[5][6]

-

Compound and Virus Pre-incubation: The test compound is serially diluted in a 96-well V-bottom plate. A standardized amount of influenza virus (typically 4 hemagglutination units) is added to each well containing the compound and incubated for a set period (e.g., 30 minutes at room temperature).

-

Addition of Red Blood Cells: A suspension of red blood cells (e.g., from chicken or turkey) is added to each well.

-

Incubation: The plate is incubated to allow for hemagglutination to occur.

-

Observation: In the absence of an inhibitor, the virus will cross-link the red blood cells, forming a lattice structure that appears as a diffuse red sheet in the well. If the compound inhibits hemagglutination, the red blood cells will settle at the bottom of the well, forming a distinct red button.

-

Data Analysis: The HA inhibition titer is determined as the highest dilution of the compound that completely inhibits hemagglutination.

Neuraminidase (NA) Inhibition Assay

This assay assesses the ability of a compound to inhibit the activity of the viral neuraminidase enzyme, which is essential for the release of newly formed virus particles from infected cells.[7][8][9]

-

Enzyme Reaction Setup: The assay is typically performed in a 96-well plate. The test compound at various concentrations is mixed with a purified influenza neuraminidase enzyme or a virus preparation.

-

Substrate Addition: A fluorogenic or chemiluminescent substrate, such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) or NA-XTD™, is added to initiate the enzymatic reaction.

-

Incubation: The mixture is incubated to allow the neuraminidase to cleave the substrate.

-

Signal Detection: The resulting fluorescent or chemiluminescent signal is measured using a plate reader.

-

Data Analysis: The inhibitory effect of the compound is calculated by comparing the signal in the treated wells to that of the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of the neuraminidase activity, is determined.

Visualizations: Workflows and Signaling Pathways

Caption: Generalized workflow for screening natural compounds for anti-influenza activity.

Potential Mechanisms of Action: Modulation of Host Signaling Pathways

Influenza virus infection triggers a cascade of intracellular signaling pathways that are crucial for both viral replication and the host's inflammatory response. Key among these are the Nuclear Factor-kappa B (NF-κB) and Mitogen-activated Protein Kinase (MAPK) pathways.[10][11][12]

NF-κB Signaling Pathway in Influenza Infection

Upon infection, viral components are recognized by host pattern recognition receptors, leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and degradation. This releases the NF-κB dimers (typically p50/p65), allowing them to translocate to the nucleus and induce the transcription of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[13][14] While essential for antiviral defense, excessive NF-κB activation can lead to a "cytokine storm," contributing to lung pathology.

Caption: Putative inhibition of the NF-κB pathway by this compound during influenza infection.

This compound has been shown to inhibit NF-κB transcription in other inflammatory models.[3] It is plausible that it could exert a similar effect in the context of influenza infection, thereby mitigating the excessive inflammatory response.

MAPK Signaling Pathway in Influenza Infection

The MAPK family, including ERK, JNK, and p38, are also activated during influenza virus infection and play complex roles in regulating viral replication and the host immune response.[10][15][16] Activation of these pathways can lead to the production of various cytokines and chemokines, contributing to inflammation.[17]

Caption: Potential modulation of the MAPK pathway by this compound in influenza.

Given the known anti-inflammatory properties of ellagitannins, it is hypothesized that this compound may also modulate MAPK signaling to reduce the inflammatory burden during influenza infection.

Conclusion and Future Directions

While direct evidence for the anti-influenza activity of this compound is still forthcoming, the existing body of research on related ellagitannins and extracts from Rubus species suggests a promising potential. The likely mechanisms of action include direct interaction with viral proteins, such as hemagglutinin, and the modulation of host inflammatory responses through the NF-κB and MAPK signaling pathways.

Future research should focus on:

-

In vitro efficacy studies: Determining the IC50 and CC50 values of purified this compound against a panel of clinically relevant influenza A and B strains, including drug-resistant variants.

-

Mechanism of action studies: Utilizing hemagglutination and neuraminidase inhibition assays, as well as time-of-addition studies, to pinpoint the stage of the viral life cycle affected by this compound.

-

Signaling pathway analysis: Investigating the specific effects of this compound on the NF-κB and MAPK pathways in influenza-infected cells to confirm its immunomodulatory role.

-

In vivo studies: Evaluating the therapeutic efficacy of this compound in animal models of influenza infection to assess its impact on viral titers, lung pathology, and survival rates.

A thorough investigation into these areas will be crucial for validating this compound as a potential lead compound for the development of novel anti-influenza therapeutics.

References

- 1. Sanguiins—Promising Molecules with Broad Biological Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antiviral Effects of Black Raspberry (Rubus coreanus) Seed and Its Gallic Acid against Influenza Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. Hemagglutination-inhibition assay for influenza virus subtype identification and the detection and quantitation of serum antibodies to influenza virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A miniaturized assay for influenza neuraminidase‐inhibiting antibodies utilizing reverse genetics‐derived antigens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Measuring Influenza Neuraminidase Inhibition Antibody Titers by Enzyme-linked Lectin Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of Neuraminidase Enzyme Assays Using Different Substrates To Measure Susceptibility of Influenza Virus Clinical Isolates to Neuraminidase Inhibitors: Report of the Neuraminidase Inhibitor Susceptibility Network - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Regulation of Host Immune Responses against Influenza A Virus Infection by Mitogen-Activated Protein Kinases (MAPKs) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [PDF] Essential Impact of NF-κB Signaling on the H5N1 Influenza A Virus-Induced Transcriptome1 | Semantic Scholar [semanticscholar.org]

- 12. NF-κB Signaling Differentially Regulates Influenza Virus RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. San Wu Huangqin decoction regulates inflammation and immune dysfunction induced by influenza virus by regulating the NF-κB signaling pathway in H1N1-infected mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Influenza A Virus Inhibits Type I IFN Signaling via NF-κB-Dependent Induction of SOCS-3 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Miquelianin inhibits IAV infection via the MAPK signaling pathway both in vitro and in vivo [frontiersin.org]

- 16. Frontiers | Miquelianin inhibits IAV infection via the MAPK signaling pathway both in vitro and in vivo [frontiersin.org]

- 17. researchgate.net [researchgate.net]

The Antioxidant Capacity of Sanguiin H-6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sanguiin H-6 is a dimeric ellagitannin, a class of hydrolyzable polyphenols predominantly found in berries of the Rosaceae family, such as raspberries (Rubus idaeus) and cloudberries (Rubus chamaemorus).[1] As a significant contributor to the antioxidant capacity of these fruits, this compound has garnered considerable scientific interest for its potential therapeutic applications. This technical guide provides an in-depth exploration of the antioxidant capacity of this compound, detailing its mechanisms of action, relevant signaling pathways, and the experimental protocols used for its evaluation.

Core Mechanisms of Antioxidant Action

This compound exerts its antioxidant effects through a combination of direct and indirect mechanisms. Its chemical structure, rich in phenolic hydroxyl groups, allows it to directly scavenge a variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS). Furthermore, emerging evidence suggests that this compound and its metabolites can modulate endogenous antioxidant defense systems through the activation of key signaling pathways.

Direct Radical Scavenging

The primary direct antioxidant mechanism of this compound is its ability to donate hydrogen atoms or electrons to neutralize free radicals. This has been demonstrated in various in vitro assays where it effectively scavenges radicals such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[2] This direct scavenging activity is a hallmark of many polyphenolic compounds and is a key contributor to the immediate antioxidant effects observed with this compound-containing extracts.

Indirect Antioxidant Effects via Signaling Pathway Modulation

Beyond direct radical scavenging, this compound and other ellagitannins are believed to exert a more sustained antioxidant effect by upregulating the body's own defense mechanisms. This is primarily achieved through the modulation of the Keap1-Nrf2 signaling pathway, a critical regulator of cellular redox homeostasis.

Under normal physiological conditions, the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is kept at low levels in the cytoplasm through its interaction with Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. In the presence of oxidative or electrophilic stress, or upon interaction with certain phytochemicals, Keap1 undergoes a conformational change, leading to the release of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, initiating their transcription.

Ellagitannins and their metabolites, such as urolithins, have been shown to activate this pathway.[3] This leads to the increased expression of a suite of protective enzymes, including:

-

Heme Oxygenase-1 (HO-1): An enzyme with potent antioxidant and anti-inflammatory properties.

-

NAD(P)H:quinone oxidoreductase 1 (NQO1): A phase II detoxification enzyme that catalyzes the two-electron reduction of quinones, preventing the generation of semiquinone radicals.

-

Glutathione S-transferases (GSTs): A family of enzymes involved in the detoxification of a wide range of endogenous and exogenous electrophilic compounds.

-

Catalase (CAT) and Superoxide (B77818) Dismutase (SOD): Key enzymes in the detoxification of hydrogen peroxide and superoxide radicals, respectively.

The activation of the Nrf2 pathway by this compound represents a significant indirect antioxidant mechanism, providing long-lasting protection against oxidative stress.

Quantitative Data on Antioxidant Capacity

While numerous studies have confirmed the potent antioxidant activity of extracts containing this compound, specific quantitative data, such as IC50 values from various antioxidant assays for the purified compound, are not extensively reported in the currently available scientific literature. The following table summarizes the available information on the antioxidant and related biological activities of this compound.

| Assay/Model | Target/Endpoint | Observed Effect of this compound | Quantitative Data (if available) | Reference(s) |

| In Vitro Assays | ||||

| DPPH Radical Scavenging | Direct scavenging of DPPH radicals | Effective radical scavenger | IC50 not specified for pure compound | [2] |

| Lipid Peroxidation | Inhibition of lipid oxidation in food emulsions and human LDL | Significant inhibition | Not specified | |

| Nitric Oxide (NO) Production | Inhibition of LPS-stimulated NO production in macrophages | Concentration-dependent inhibition | Inhibitory effect at 25 µM was comparable to 50 µM aminoguanidine | [2][4] |

| iNOS Activity and mRNA Expression | Inhibition of inducible nitric oxide synthase | Decreased iNOS activity and suppressed iNOS mRNA expression | Not specified | [2][4] |

| NF-κB Transcription | Inhibition of TNFα-stimulated NF-κB transcription | Complete inhibition | At 2.5 µM | [2] |

| In Vivo Models | ||||

| LPS-induced Ischemia-Reperfusion | Oxidative damage in renal mitochondria | Attenuated oxidative damage, decreased TBA-reactive substances, and increased GSH levels | 10 mg/kg body weight/day for 30 days | [5] |

| LPS-induced Ischemia-Reperfusion | Peroxynitrite-mediated apoptosis | Inhibited apoptosis and suppressed caspase-3 activity | 10 mg/kg body weight/day for 30 days | [5] |

Experimental Protocols

This section provides detailed methodologies for the key experiments commonly used to evaluate the antioxidant capacity of compounds like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent such as methanol (B129727) or ethanol. The solution should be freshly prepared and protected from light.

-

-

Assay Procedure:

-

Add a specific volume of the DPPH stock solution to a cuvette or microplate well.

-

Add varying concentrations of the test compound (this compound) to the DPPH solution. A blank sample containing only the solvent instead of the test compound is also prepared.

-

Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer or microplate reader.

-

-

Calculation:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula:

where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable blue-green ABTS radical cation (ABTS•+). The reduction of ABTS•+ by the antioxidant results in a decolorization of the solution, which is monitored spectrophotometrically.

Methodology:

-

Reagent Preparation:

-

Generate the ABTS•+ radical cation by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM).

-

Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Assay Procedure:

-

Add a specific volume of the diluted ABTS•+ solution to a cuvette or microplate well.

-

Add varying concentrations of the test compound (this compound) to the ABTS•+ solution.

-

Incubate the mixture at room temperature for a specified time (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

-

Calculation:

-

The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.

-

The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the antioxidant capacity of the sample is compared to that of Trolox, a water-soluble vitamin E analog.

-

Cellular Antioxidant Activity (CAA) Assay

Principle: This assay measures the antioxidant activity of a compound within a cellular environment. It utilizes a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and becomes fluorescent upon oxidation by intracellular ROS. Antioxidants can reduce the fluorescence by scavenging these ROS.

Methodology:

-

Cell Culture:

-

Culture a suitable cell line (e.g., HepG2 human liver cancer cells) in appropriate growth medium until confluent.

-

-

Assay Procedure:

-

Plate the cells in a 96-well plate and allow them to adhere.

-

Wash the cells and then incubate them with the fluorescent probe (e.g., DCFH-DA).

-

Remove the probe and treat the cells with varying concentrations of the test compound (this compound) and a positive control (e.g., quercetin).

-

Induce oxidative stress by adding a radical generator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH).

-

Measure the fluorescence intensity at regular intervals using a fluorescence plate reader.

-

-

Calculation:

-

The area under the curve (AUC) of fluorescence versus time is calculated for both the control (no antioxidant) and the samples.

-

The CAA value is calculated as the percentage decrease in AUC for the sample compared to the control.

-

Visualizations

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of indirect antioxidant activity of this compound through the activation of the Keap1-Nrf2 signaling pathway.

Caption: Proposed mechanism of this compound activating the Keap1-Nrf2 pathway.

Experimental Workflow Diagram

The following diagram outlines the general workflow for assessing the antioxidant capacity of a compound like this compound using in vitro assays.

Caption: General workflow for in vitro antioxidant capacity assessment.

Conclusion

This compound is a potent natural antioxidant with a dual mechanism of action involving direct radical scavenging and the modulation of endogenous antioxidant defense systems, primarily through the Keap1-Nrf2 signaling pathway. While further research is needed to quantify its antioxidant capacity in various assays using the pure compound, the existing evidence strongly supports its role as a significant contributor to the health benefits associated with ellagitannin-rich foods. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the antioxidant properties of this compound and other natural products, paving the way for their potential application in drug development and preventive medicine.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Antioxidant activity of isolated ellagitannins from red raspberries and cloudberries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of this compound, a component of Sanguisorbae Radix, on lipopolysaccharide-stimulated nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Potential of this compound against oxidative damage in renal mitochondria and apoptosis mediated by peroxynitrite in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Sanguiin H-6 from Cloudberry: A Technical Guide to Its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sanguiin H-6, a dimeric ellagitannin found in cloudberry (Rubus chamaemorus), has garnered significant scientific interest due to its potent biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. This technical guide provides an in-depth overview of the discovery, natural occurrence, and detailed methodologies for the isolation and purification of this compound from cloudberry seeds. Furthermore, it presents a comprehensive analysis of its mechanism of action, focusing on its modulation of key signaling pathways. Quantitative data on its bioactivity are summarized, and experimental workflows are visualized to facilitate a deeper understanding for researchers and professionals in drug development.

Discovery and Natural Occurrence

This compound is a complex hydrolyzable tannin that belongs to the group of ellagitannins.[1][2] It is characterized as a dimer of casuarictin, linked by a bond between a gallic acid residue and a hexahydroxydiphenic acid (HHDP) unit.[2]

While present in various species of the Rosaceae family, such as red raspberries (Rubus idaeus) and strawberries (Fragaria × ananassa), cloudberry (Rubus chamaemorus) seeds are a particularly rich source of this compound.[1] In cloudberries, this compound is one of the predominant ellagitannins, alongside lambertianin C.[2] The concentration of these compounds can be influenced by factors such as geographic location, climate, and harvest time.

Isolation and Purification of this compound from Cloudberry

The following protocol outlines a typical procedure for the extraction and purification of this compound from cloudberry seeds, based on established methodologies.[3]

Experimental Protocol: Extraction and Fractionation

-

Source Material Preparation : Dry cloudberry press cake, a byproduct of juice production, is used as the starting material. The seeds are separated from the skin and pulp.

-

Seed Coat Powdering : The seed coat, which is rich in ellagitannins, is mechanically separated from the seed kernel. This can be achieved through a sanding process to yield a fine powder.

-

Solvent Extraction :

-

300g of the seed coat powder is subjected to extraction with 4.8 L of an 80:20 (v/v) acetone (B3395972)/water mixture.[3]

-

This extraction is repeated six times to ensure maximum yield.[3]

-

-

Solvent Removal and Freeze-Drying : The acetone is removed from the combined extracts using a rotary evaporator, leaving the aqueous phase. This aqueous extract is then filtered and freeze-dried to obtain a crude extract powder.[3]

-

Preparative Liquid Chromatography :

-

The freeze-dried extract (e.g., 20 g) is purified in aliquots (e.g., 1 g) using preparative high-performance liquid chromatography (HPLC).[3]

-

The fractions are collected and analyzed to determine their composition.

-

-

Fraction Pooling and Final Purification : Fractions containing this compound are pooled and may undergo further purification steps to achieve high purity.

Analytical Characterization

The identification and quantification of this compound are typically performed using Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS/MS). This technique allows for the precise determination of the compound's molecular weight and fragmentation pattern, confirming its identity.

Quantitative Bioactivity Data

This compound has demonstrated significant biological activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). The following tables summarize key quantitative findings from in vitro studies.

Table 1: In Vitro Efficacy of this compound against MRSA Biofilm Development [3]

| MRSA Strain | Concentration (mg/mL) | Biofilm Growth Inhibition (%) |

| MRSA1 | 0.25 | 85.1 - 91.1 |

| MRSA1 | 0.5 | 90.7 - 92.4 |

| MRSA2 | 0.25 | 85.1 - 91.1 |

| MRSA2 | 0.5 | 90.7 - 92.4 |

| MRSA3 | 0.25 | 85.1 - 91.1 |

| MRSA3 | 0.5 | 90.7 - 92.4 |

Table 2: In Vitro Efficacy of this compound against Mature MRSA Biofilms [3]

| MRSA Strain | Concentration (mg/mL) | Biofilm Growth Inhibition (%) |

| MRSA1 | 0.25 | 31.6 - 52.8 |

| MRSA1 | 0.5 | 44.2 - 71.1 |

| MRSA2 | 0.25 | 31.6 - 52.8 |

| MRSA2 | 0.5 | 44.2 - 71.1 |

| MRSA3 | 0.25 | 31.6 - 52.8 |

| MRSA3 | 0.5 | 44.2 - 71.1 |

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects through the modulation of several key signaling pathways, primarily related to inflammation and cellular stress.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory responses. This compound has been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory cytokines.

Caption: this compound inhibits the translocation of active NF-κB into the nucleus.

Antioxidant and Anti-inflammatory Effects via Nitric Oxide Regulation

This compound demonstrates antioxidant properties by scavenging nitric oxide (NO) and inhibiting the expression of inducible nitric oxide synthase (iNOS), a key enzyme in the production of NO during inflammation.

Caption: this compound inhibits iNOS expression and scavenges nitric oxide.

Experimental Workflows

The following diagram illustrates the general workflow for the isolation and bioactivity screening of this compound from cloudberry.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound, a constituent of Rubus parvifolius L., inhibits receptor activator of nuclear factor-κB ligand-induced osteoclastogenesis and bone resorption in vitro and prevents tumor necrosis factor-α-induced osteoclast formation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic data for Sanguiin H-6 characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and experimental protocols relevant to the characterization of Sanguiin H-6, a complex ellagitannin found predominantly in species of the Rosaceae family, such as raspberries and strawberries.[1] this compound is noted for its significant biological activities, including antioxidant and anti-inflammatory properties, making it a molecule of interest for pharmaceutical and nutraceutical applications.[2]

Spectroscopic Data for this compound

The structural elucidation of this compound relies on a combination of spectroscopic techniques. While detailed, publicly available datasets for NMR and IR spectroscopy are limited, this guide compiles the available mass spectrometry data and typical spectroscopic characteristics for this class of compounds.

Table 1: Mass Spectrometry Data for this compound

High-resolution mass spectrometry, particularly UPLC-Q-TOF/MS, is a critical tool for the identification and structural analysis of this compound. The compound is typically analyzed in negative ion mode.

| Mass Spectrometry Data | Observed Values |

| Molecular Formula | C₈₂H₅₄O₅₂ |

| Molecular Weight | 1871.3 g/mol |

| Precursor Ion (Negative Mode) | [M-H]⁻ at m/z 1869 |

| Key Fragment Ions (m/z) | 1567, 1265, 1264.9, 1234.9, 1102.8, 933, 932.9, 897 |

Experimental Protocols

The characterization of this compound involves a multi-step process from extraction to spectroscopic analysis.

1. Extraction and Isolation of this compound

A common method for the extraction of ellagitannins like this compound from plant material, such as raspberry pomace, is solvent extraction followed by chromatographic purification.

-

Sample Preparation : The plant material (e.g., fruit pomace) is lyophilized and ground into a fine powder to increase the surface area for extraction.

-

Extraction : The powdered material is extracted with a mixture of acetone (B3395972) and water (typically 70-80% acetone). This process is often repeated multiple times to ensure maximum yield. The combined extracts are then filtered.

-

Solvent Removal : The acetone is removed from the extract using a rotary evaporator under reduced pressure. The remaining aqueous solution is then typically freeze-dried to obtain a crude extract.

-

Purification by Preparative HPLC : The crude extract is redissolved in a suitable solvent and subjected to preparative high-performance liquid chromatography (HPLC) for the isolation of this compound. A C18 column is commonly used with a gradient elution system of water and acetonitrile (B52724) or methanol (B129727), often with a small percentage of formic acid to improve peak shape. Fractions are collected and analyzed for the presence of the target compound.

2. UPLC-Q-TOF/MS Analysis

For the detailed structural analysis and confirmation of this compound, Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF/MS) is employed.

-

Chromatographic Separation : A UPLC system equipped with a C18 column is used to separate the components of the purified fraction or crude extract. A typical mobile phase consists of two solvents:

-

Solvent A: Water with 0.1% formic acid

-

Solvent B: Acetonitrile or methanol with 0.1% formic acid A gradient elution is performed to achieve optimal separation.

-

-

Mass Spectrometry Detection : The eluent from the UPLC is introduced into the Q-TOF mass spectrometer. The analysis is typically performed in negative electrospray ionization (ESI) mode. The instrument acquires full scan mass spectra to identify the precursor ion of this compound ([M-H]⁻ at m/z 1869). Tandem mass spectrometry (MS/MS) is then used to fragment the precursor ion and obtain characteristic fragment ions, which aids in the structural confirmation.

Visualizations

Experimental Workflow for this compound Characterization

Caption: Workflow for the isolation and characterization of this compound.

Logical Relationships in Spectroscopic Characterization

Caption: Relationship between spectroscopic methods and structural information.

References

Sanguiin H-6: An In-depth Technical Guide on its In Vivo Physiological Effects

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known in vivo physiological effects of Sanguiin H-6, a dimeric ellagitannin found in various plants of the Rosaceae family.[1][2] The document focuses on presenting quantitative data, detailed experimental methodologies, and the underlying signaling pathways associated with its therapeutic potential.

In Vivo Reno-protective Effects: Attenuation of Oxidative Stress and Apoptosis

A key in vivo study demonstrated the protective effects of this compound against renal damage induced by peroxynitrite, a potent oxidant.[3] The study utilized a rat model of lipopolysaccharide (LPS) plus ischemia-reperfusion to induce oxidative stress and apoptosis in the kidneys.

Quantitative Data on Reno-protective Effects

The following table summarizes the key quantitative findings from the aforementioned study, highlighting the impact of this compound treatment on biomarkers of renal function and oxidative stress.

| Parameter | Control Group (LPS + Ischemia-Reperfusion) | This compound Treated Group (10 mg/kg/day) | Normal Group |

| Blood Urea (B33335) Nitrogen (mg/dL) | 120.4 ± 11.3 | 65.2 ± 8.7 | 18.5 ± 0.9 |

| Serum Creatinine (mg/dL) | 2.1 ± 0.2 | 1.1 ± 0.1 | 0.5 ± 0.03 |

| Mitochondrial Thiobarbituric Acid-Reactive Substance (nmol/mg protein) | 0.58 ± 0.05 | 0.39 ± 0.04 | 0.21 ± 0.02 |

| Mitochondrial Glutathione (GSH) (nmol/mg protein) | 3.2 ± 0.3 | 5.1 ± 0.4 | 6.8 ± 0.3 |

| Mitochondrial Glutathione Peroxidase (GSH-Px) Activity (U/mg protein) | 18.2 ± 1.5 | 21.5 ± 1.8 | 35.4 ± 2.1 |

| Caspase-3 Activity (pmol/mg protein) | 25.6 ± 2.1 | 15.8 ± 1.3 | 8.9 ± 0.7 |

Data adapted from Yokozawa et al., 2002.[3]

Experimental Protocol: LPS and Ischemia-Reperfusion Induced Renal Damage in Rats

The in vivo study was conducted using male Wistar rats.[3] The experimental protocol is detailed below:

-

Animal Model: Male Wistar rats.

-

Pre-treatment: Rats were administered this compound orally at a dose of 10 mg/kg body weight per day for 30 consecutive days.[3]

-

Induction of Renal Damage:

-

On the 30th day, rats were anesthetized.

-

Renal ischemia was induced by occluding both renal arteries for 60 minutes.

-

50 minutes after the start of ischemia, lipopolysaccharide (LPS) was injected intravenously.

-

The arterial clamps were then removed to allow reperfusion for 350 minutes.[3]

-

-

Biochemical Analysis: At the end of the reperfusion period, blood and kidney tissues were collected for the analysis of blood urea nitrogen, serum creatinine, mitochondrial oxidative stress markers, and caspase-3 activity.[3]

Anti-inflammatory and Immunomodulatory Effects

This compound has demonstrated significant anti-inflammatory properties in various studies.[1] These effects are primarily attributed to its ability to modulate key inflammatory signaling pathways.

Inhibition of Nitric Oxide Production

In vitro studies using lipopolysaccharide (LPS)-activated macrophages have shown that this compound effectively inhibits the production of nitric oxide (NO), a key inflammatory mediator.[4] This inhibition is achieved through a dual mechanism: direct scavenging of NO and suppression of inducible nitric oxide synthase (iNOS) expression at the mRNA level.[4]

Modulation of NF-κB Signaling

The anti-inflammatory effects of this compound are also linked to its ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and enzymes like iNOS. By inhibiting NF-κB activation, this compound can effectively downregulate the inflammatory response.

Other Reported In Vivo and In Vitro Effects

Beyond its reno-protective and anti-inflammatory activities, this compound has been investigated for a range of other potential therapeutic applications.

-

Anticancer Activity: In vitro studies have suggested that this compound can inhibit the migration and invasion of lung cancer cells by modulating the TGF-β1-induced epithelial-mesenchymal transition (EMT) through the Smad 2/3 signaling pathway.[1]

-